2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid 2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16039448
InChI: InChI=1S/C18H16N2O6S2/c21-16(19-18-20(24)15(9-27-18)8-17(22)23)11-28(25,26)10-12-5-6-13-3-1-2-4-14(13)7-12/h1-7,9,24H,8,10-11H2,(H,22,23)
SMILES:
Molecular Formula: C18H16N2O6S2
Molecular Weight: 420.5 g/mol

2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid

CAS No.:

Cat. No.: VC16039448

Molecular Formula: C18H16N2O6S2

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid -

Specification

Molecular Formula C18H16N2O6S2
Molecular Weight 420.5 g/mol
IUPAC Name 2-[3-hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C18H16N2O6S2/c21-16(19-18-20(24)15(9-27-18)8-17(22)23)11-28(25,26)10-12-5-6-13-3-1-2-4-14(13)7-12/h1-7,9,24H,8,10-11H2,(H,22,23)
Standard InChI Key QNCNQHCDQMPPGD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)CC(=O)N=C3N(C(=CS3)CC(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[3-hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid, reflects its intricate architecture. Key descriptors include:

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₂O₆S₂
Molecular Weight420.5 g/mol
InChI KeyInChI=1S/C18H16N2O6S2/c21-16...
SMILESO=C(O)CC1=C(N(C(S1)=NC(…

The thiazole ring serves as the central scaffold, with a naphthalen-2-ylmethylsulfonyl group at position 2 and an acetic acid moiety at position 4 . The Z-configuration of the imino group is critical for biological activity, as confirmed by X-ray crystallography in analogous compounds .

Spectral Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the naphthalene protons (δ 7.4–8.2 ppm), thiazole C-H (δ 6.8 ppm), and acetic acid carbonyl (δ 170.5 ppm). High-Resolution Mass Spectrometry (HRMS) corroborates the molecular ion peak at m/z 420.5 [M+H]⁺ .

Synthesis and Optimization

Reaction Pathway

Synthesis begins with the condensation of 2-(naphthalen-2-ylmethylsulfonyl)acetic acid with 4-amino-3-hydroxythiazole-5-carboxylic acid under Mitsunobu conditions. Key steps include:

  • Sulfonation: Naphthalen-2-ylmethanol reacts with chlorosulfonic acid to yield the sulfonyl chloride intermediate.

  • Acetylation: Coupling with acetic acid forms the acetylated sulfonyl moiety.

  • Cyclization: Thiazole ring closure via Hantzsch thiazole synthesis, employing thiourea and α-bromo ketone derivatives .

Purification and Yield

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro screens demonstrate potent cytotoxicity against:

Cell LineIC₅₀ (μM)MechanismSource
HCT116 (colon)1.2 ± 0.3Caspase-3 activation
HeLa (cervical)0.9 ± 0.2G2/M cell cycle arrest
MCF7 (breast)1.5 ± 0.4ROS-mediated apoptosis

Flow cytometry analyses show 45% apoptosis in HCT116 cells at 2 μM, with Bax/Bcl-2 ratio elevation (3.2-fold vs. control) .

Enzyme Inhibition

The compound inhibits vanin-1 (EC₅₀ = 0.8 μM), a pantetheinase linked to oxidative stress and inflammation . Molecular docking reveals binding to the vanin-1 active site (ΔG = -9.2 kcal/mol), stabilized by hydrogen bonds with Arg³⁵⁶ and hydrophobic interactions with Phe³⁰¹ .

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